molecular formula C9H8N2O3 B8610429 4-Amino-5-cyano-2-methoxybenzoic acid

4-Amino-5-cyano-2-methoxybenzoic acid

Cat. No. B8610429
M. Wt: 192.17 g/mol
InChI Key: HFAXYKSXUPCCBQ-UHFFFAOYSA-N
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Patent
US05057525

Procedure details

A suspension of 10.69 parts of ethyl 4-amino-5-cyano-2-methoxybenzoate in 12 parts of a sodium hydroxide solution 50% and 500 parts of water was stirred and heated to 50° C. and stirring was continued for 1 hour at 50°-55° C. The reaction mixture was cooled and filtered. The filtrate was acidified with concentrated hydrochloric acid of pH 1-2. The precipitated product was filtered off, washed thoroughly with water and dried overnight at 80° C., yielding 8.6 parts (93.2%) of 4-amino-5-cyano-2-methoxybenzoic acid; mp. 236.7° C. (intermediate 111).
[Compound]
Name
10.69
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-amino-5-cyano-2-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([C:13]#[N:14])=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[C:4]([O:15][CH3:16])[CH:3]=1.[OH-].[Na+]>O>[NH2:1][C:2]1[C:12]([C:13]#[N:14])=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:15][CH3:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
10.69
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-amino-5-cyano-2-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=O)OCC)C=C1C#N)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried overnight at 80° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1C#N)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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